2-(2-Ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate
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Overview
Description
2-(2-Ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is a complex organic compound that features a combination of ethoxyethoxy, amino, and bromopyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 6-bromopyridine. This intermediate is then subjected to a series of reactions involving ethoxyethoxy and amino groups to form the final product. The reaction conditions often include the use of solvents like dichloromethane, catalysts such as palladium on carbon, and reagents like ethyl bromoacetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and advanced purification techniques like column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromopyridinyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
2-(2-Ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets. The bromopyridinyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ethoxyethoxy and amino groups may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-bromopyridine
- 2-(2-Ethoxyethoxy)ethylamine
- 3-(6-Bromopyridin-3-yl)propanoic acid
Uniqueness
2-(2-Ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(2-ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O4/c1-2-19-5-6-20-7-8-21-14(18)12(16)9-11-3-4-13(15)17-10-11/h3-4,10,12H,2,5-9,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAWJSLKJXBQPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC(=O)C(CC1=CN=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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